![molecular formula C17H15NS B12315751 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is an organic compound with the molecular formula C17H15NS It is characterized by the presence of a naphthalene ring attached to a sulfanyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline typically involves the reaction of naphthalen-1-ylmethanethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
類似化合物との比較
Similar Compounds
- 2-[(Naphthalen-2-ylmethyl)sulfanyl]aniline
- 2-[(Phenylmethyl)sulfanyl]aniline
- 2-[(Benzyl)sulfanyl]aniline
Uniqueness
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also imparts distinct properties, such as the ability to undergo oxidation and form covalent bonds with nucleophiles, setting it apart from other similar compounds.
特性
分子式 |
C17H15NS |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
2-(naphthalen-1-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C17H15NS/c18-16-10-3-4-11-17(16)19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,18H2 |
InChIキー |
OJRDSQOKURLLHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


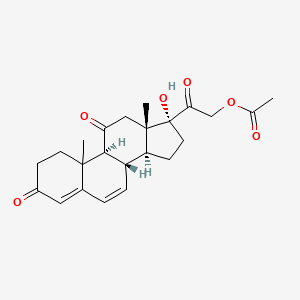
![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
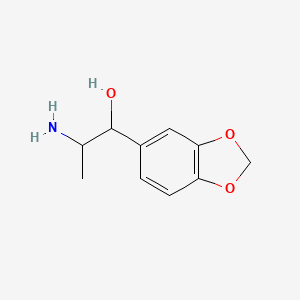
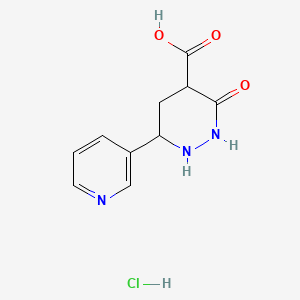
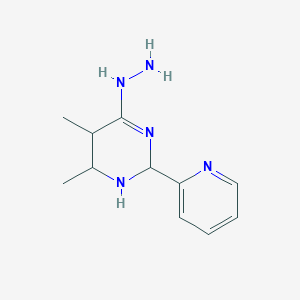



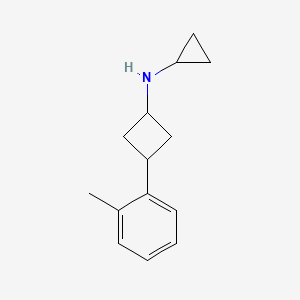
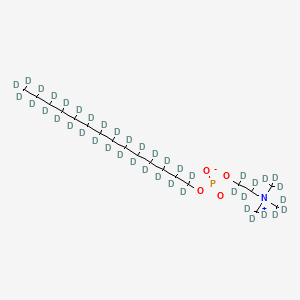
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
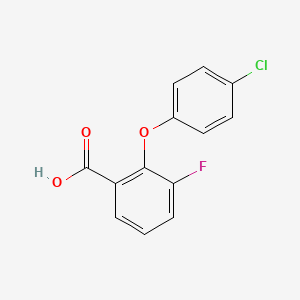
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
